5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15310607
InChI: InChI=1S/C21H22ClNO5S/c1-12-8-19-17(9-18(12)22)14(3)20(28-19)21(24)23(10-16-5-4-13(2)27-16)15-6-7-29(25,26)11-15/h4-5,8-9,15H,6-7,10-11H2,1-3H3
SMILES:
Molecular Formula: C21H22ClNO5S
Molecular Weight: 435.9 g/mol

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15310607

Molecular Formula: C21H22ClNO5S

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C21H22ClNO5S
Molecular Weight 435.9 g/mol
IUPAC Name 5-chloro-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C21H22ClNO5S/c1-12-8-19-17(9-18(12)22)14(3)20(28-19)21(24)23(10-16-5-4-13(2)27-16)15-6-7-29(25,26)11-15/h4-5,8-9,15H,6-7,10-11H2,1-3H3
Standard InChI Key LCWBXNCBCYOQAL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Introduction

Structural Overview

The compound contains several functional groups and structural components:

  • Benzofuran Core: A fused aromatic system with oxygen in a five-membered ring.

  • Carboxamide Functional Group: Attached to the benzofuran core, providing polarity and potential for hydrogen bonding.

  • Chlorine Substituent: Positioned on the benzofuran ring, potentially influencing reactivity and biological activity.

  • Dioxido-Tetrahydrothiophene Moiety: A sulfur-containing heterocycle with two oxygen atoms, contributing to the molecule's electron density.

  • Methylfuranyl Substituent: A methylated furan ring attached via a methylene group, adding aromaticity and lipophilicity.

Synthesis Pathways

The synthesis of such a compound would likely involve multiple steps, including:

  • Formation of the Benzofuran Backbone:

    • Starting from o-hydroxyacetophenone derivatives and reacting with appropriate halogenated reagents.

  • Introduction of the Carboxamide Group:

    • Using carboxylic acid derivatives or acyl chlorides in amidation reactions.

  • Attachment of the Dioxido-Tetrahydrothiophene:

    • This could involve nucleophilic substitution reactions or cyclization processes with sulfur-containing precursors.

  • Incorporation of the Methylfuranyl Substituent:

    • Likely achieved through alkylation or coupling reactions with furan derivatives.

Analytical Characterization

The compound's structure can be confirmed using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): To determine proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis.

  • Infrared Spectroscopy (IR): To identify functional groups like amides, furans, and thiophenes.

  • X-ray Crystallography: For precise three-dimensional structural elucidation.

Potential Applications

This compound's structure suggests it may have several applications:

  • Pharmaceutical Development:

    • The presence of multiple heterocycles and functional groups indicates potential as a biologically active agent, such as an anti-inflammatory or anticancer compound.

    • Similar benzofuran derivatives have shown activity against enzymes like 5-lipoxygenase and CCR receptors .

  • Material Science:

    • The dioxido-tetrahydrothiophene group may impart unique electronic properties suitable for organic electronics or sensors.

  • Chemical Probes:

    • The molecule's complexity makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Challenges in Synthesis

The synthesis of this molecule may present challenges due to:

  • Steric Hindrance: From bulky substituents like the dioxido-tetrahydrothiophene group.

  • Functional Group Compatibility: Ensuring stability during multi-step reactions.

  • Purification Issues: Resulting from closely related by-products.

Comparative Analysis with Related Compounds

FeatureThis CompoundRelated Compounds
Core StructureBenzofuranBenzothiophene, Chromene
Functional GroupsCarboxamide, Chlorine, Dioxido-Tetrahydrothiophene, MethylfuranylSulfonamides, Pyrazoles
Potential ApplicationsAnti-inflammatory, AnticancerCCR Inhibitors , Lipoxygenase Inhibitors
Analytical Techniques RequiredNMR, MS, IRSimilar techniques

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